Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition, which could be a relevant method for introducing bromine into the benzene ring. Additionally, paper discusses the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, which shares some structural similarities with the compound of interest, suggesting that a similar approach could be used for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite complex due to the presence of substituents that can influence the overall conformation of the molecule. Paper provides a conformational study on a highly crowded brominated benzene derivative, which could be relevant in understanding the steric effects in the compound of interest. The conformational preferences of such molecules are important for their reactivity and physical properties.
Chemical Reactions Analysis
Brominated benzene derivatives are versatile intermediates in organic synthesis. Paper shows that the bromo derivative can undergo Suzuki reactions, which are cross-coupling reactions that form carbon-carbon bonds. This suggests that the compound of interest may also participate in similar reactions, expanding its utility in synthetic chemistry. Paper also discusses the regioselective demethylation of aryl methyl ethers, which could be a relevant reaction for modifying the methoxy group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Paper explores the solid-state interactions of dibromo-bis(phenylalkoxy)benzene derivatives, which could provide insights into the packing and intermolecular interactions of similar compounds. Paper examines the crystal structures of bromomethyl-substituted benzenes, highlighting the importance of secondary interactions such as hydrogen bonding and halogen bonding in determining the properties of these compounds.
Scientific Research Applications
Organometallic Synthesis
- Versatile Starting Material in Organometallic Synthesis : Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-, is used as a starting material for organometallic synthesis. It's prepared from 1,3-bis(fluoromethyl)benzene and N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This compound is key for creating 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Chemical Synthesis and Characterization
- Use in Synthetic Ionophores : It's involved in the synthesis of macrocycles with amide-ether-amine structures, which are significant in metal cation transport and binding (Kumar, Singh, & Singh, 1992).
- Creation of Fluorine-Containing Polyethers : It's crucial in synthesizing highly fluorinated monomers for soluble, hydrophobic, low dielectric polyethers with good thermal stability (Fitch et al., 2003).
- Polyether Synthesis with Pendant Hydroxyl Groups : This compound is used in polyether synthesis, especially in reactions involving 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene and various bis(phenol)s, producing polymers with important industrial applications (Nishikubo et al., 1999).
Material Science and Engineering
- Development of Supramolecular Liquid-Crystalline Networks : It's instrumental in building supramolecular liquid-crystalline networks through self-assembly, crucial for creating advanced materials with unique properties (Kihara et al., 1996).
- Synthesis of Novel Fluorine-containing Polyetherimide : This compound facilitates the synthesis of fluorine-containing polyetherimide, a material with potential in various high-performance applications due to its unique properties (Yu Xin-hai, 2010).
properties
IUPAC Name |
1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIVKNWZGLUSHN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457098 | |
Record name | Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
CAS RN |
530441-95-3 | |
Record name | 1-[(1R)-1-(Bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530441-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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